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Compound of Interest

Compound Name: 2-Bromo-4-chlorobenzoic acid

Cat. No.: B1265922 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical

compounds. Substituted benzoic acids, for instance, are common scaffolds in medicinal

chemistry, and the specific arrangement of functional groups on the aromatic ring can

drastically alter a molecule's biological activity. This guide provides an in-depth spectroscopic

comparison of 2-Bromo-4-chlorobenzoic acid and its nine structural isomers, offering a clear

and objective analysis based on nuclear magnetic resonance (NMR) spectroscopy, Fourier-

transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The presented

experimental data, summarized in comprehensive tables, serves as a valuable reference for

the unambiguous identification of these closely related compounds.

Isomer Structures
The ten structural isomers of bromo-chlorobenzoic acid are presented below:
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Isomer Name Structure

2-Bromo-3-chlorobenzoic acid Br at C2, Cl at C3

2-Bromo-4-chlorobenzoic acid Br at C2, Cl at C4

2-Bromo-5-chlorobenzoic acid Br at C2, Cl at C5

2-Bromo-6-chlorobenzoic acid Br at C2, Cl at C6

3-Bromo-2-chlorobenzoic acid Br at C3, Cl at C2

3-Bromo-4-chlorobenzoic acid Br at C3, Cl at C4

3-Bromo-5-chlorobenzoic acid Br at C3, Cl at C5

4-Bromo-2-chlorobenzoic acid Br at C4, Cl at C2

4-Bromo-3-chlorobenzoic acid Br at C4, Cl at C3

5-Bromo-2-chlorobenzoic acid Br at C5, Cl at C2

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Bromo-4-chlorobenzoic
acid and its isomers.

¹H NMR Spectroscopy Data
The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectra are highly sensitive to

the electronic environment of the protons on the aromatic ring, which is directly influenced by

the positions of the bromine, chlorine, and carboxylic acid groups. Spectra are typically

recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 1: ¹H NMR Spectroscopic Data (Aromatic Region) for Bromo-chlorobenzoic Acid Isomers
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Isomer
Chemical Shift (δ, ppm) and Coupling
Constant (J, Hz)

2-Bromo-4-chlorobenzoic acid
~7.9 (d, J ≈ 2 Hz, H-3), ~7.7 (dd, J ≈ 8.5, 2 Hz,

H-5), ~7.6 (d, J ≈ 8.5 Hz, H-6)

2-Bromo-5-chlorobenzoic acid
~7.8 (d, J ≈ 2.5 Hz, H-6), ~7.6 (dd, J ≈ 8.7, 2.5

Hz, H-4), ~7.5 (d, J ≈ 8.7 Hz, H-3)

3-Bromo-4-chlorobenzoic acid
~8.2 (d, J ≈ 2 Hz, H-2), ~7.9 (dd, J ≈ 8.5, 2 Hz,

H-6), ~7.6 (d, J ≈ 8.5 Hz, H-5)

4-Bromo-2-chlorobenzoic acid
~7.8 (d, J ≈ 8.5 Hz, H-6), ~7.7 (d, J ≈ 2 Hz, H-3),

~7.5 (dd, J ≈ 8.5, 2 Hz, H-5)

4-Bromo-3-chlorobenzoic acid
7.99-7.96 (t, 1H), 7.65-7.62 (m, 1H), 7.42-7.41

(d, J = 4 Hz, 1H)[1]

5-Bromo-2-chlorobenzoic acid 7.956 (H-6), 7.741 (H-4), 7.527 (H-3)[2]

Note: Data for some isomers is limited or not readily available in public databases. The

provided values are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy Data
The chemical shifts in the ¹³C NMR spectra provide information about the carbon skeleton of

the molecule. The positions of the halogen and carboxyl substituents significantly influence the

chemical shifts of the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for Bromo-chlorobenzoic Acid Isomers
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Isomer Chemical Shift (δ, ppm)

2-Bromo-4-chlorobenzoic acid
~165 (C=O), ~138 (C-Cl), ~135 (C-Br), ~133,

~131, ~130, ~125

2-Bromo-5-chlorobenzoic acid
~166 (C=O), ~135 (C-Cl), ~134, ~132, ~131,

~129, ~122 (C-Br)

3-Bromo-4-chlorobenzoic acid
~165 (C=O), ~137 (C-Cl), ~135, ~133, ~131,

~129 (C-Br), ~128

4-Bromo-2-chlorobenzoic acid
~166 (C=O), ~139 (C-Br), ~135 (C-Cl), ~133,

~131, ~130, ~128

4-Bromo-3-chlorobenzoic acid
167.4, 136.5, 134.9, 134.0, 133.7, 133.5,

121.1[1]

5-Bromo-2-chlorobenzoic acid Data not readily available in a quantitative list.

Note: Data for some isomers is limited or not readily available in public databases. The

provided values are approximate and can vary based on solvent and experimental conditions.

FT-IR Spectroscopy Data
The FT-IR spectra of these isomers are characterized by absorptions corresponding to the

carboxylic acid group (O-H and C=O stretching) and the substituted benzene ring (C-H, C=C,

and C-X stretching and bending vibrations). The substitution pattern on the ring influences the

fingerprint region (below 1500 cm⁻¹).

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Bromo-chlorobenzoic Acid Isomers
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Functional
Group

2-Bromo-4-
chlorobenz
oic acid

2-Bromo-5-
chlorobenz
oic acid

3-Bromo-4-
chlorobenz
oic acid

4-Bromo-2-
chlorobenz
oic acid

5-Bromo-2-
chlorobenz
oic acid

O-H stretch

(Carboxylic

Acid)

~3000

(broad)

~3000

(broad)

~3000

(broad)

~3000

(broad)

~3000

(broad)

C=O stretch

(Carboxylic

Acid)

~1700 ~1700 ~1700 ~1700 ~1700[3]

C=C stretch

(Aromatic)
~1600-1450 ~1600-1450 ~1600-1450 ~1600-1450 ~1600-1450

C-Br / C-Cl

stretch
~800-600 ~800-600 ~800-600 ~800-600 ~800-600

Note: The exact positions of the absorption bands can vary slightly. The fingerprint region is

particularly useful for distinguishing between isomers.

Mass Spectrometry Data
In electron ionization mass spectrometry (EI-MS), the bromo-chlorobenzoic acid isomers

typically show a prominent molecular ion peak cluster. The presence of both bromine (isotopes

⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for

the molecular ion (M, M+2, M+4).

Table 4: Key Mass Spectrometry Data (m/z) for Bromo-chlorobenzoic Acid Isomers
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Isomer Molecular Ion Cluster (m/z) Key Fragment Ions (m/z)

2-Bromo-4-chlorobenzoic acid 234, 236, 238
217/219 ([M-OH]⁺), 189/191

([M-COOH]⁺)

2-Bromo-5-chlorobenzoic acid 234, 236, 238 219, 217, 154, 110[4]

3-Bromo-4-chlorobenzoic acid 234, 236, 238
217/219 ([M-OH]⁺), 189/191

([M-COOH]⁺)

4-Bromo-2-chlorobenzoic acid 234, 236, 238 219, 217, 154, 110[5]

5-Bromo-2-chlorobenzoic acid 234, 236, 238 219, 217, 154, 110[6]

Note: The relative intensities of the isotopic peaks are crucial for confirming the presence of

bromine and chlorine.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of bromo-

chlorobenzoic acid isomers.

Methodology:

Sample Preparation:

Weigh 5-10 mg of the bromo-chlorobenzoic acid isomer for ¹H NMR, or 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of

1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-

noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the residual

solvent peak or an internal standard (e.g., tetramethylsilan, TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid bromo-chlorobenzoic acid isomer to

identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty ATR crystal.

Sample Application:
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Place a small amount of the solid sample directly onto the ATR crystal.

Use the pressure anvil to ensure firm and uniform contact between the sample and the

crystal.

Spectrum Acquisition:

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument's software will automatically ratio the sample spectrum against the

background to generate the final transmittance or absorbance spectrum.

Cleaning:

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol or acetone) and a soft cloth.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic

fragment ions of a bromo-chlorobenzoic acid isomer.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples.

Heat the probe to vaporize the sample into the ion source under high vacuum.

Ionization:

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70

eV) in the ion source. This will generate a molecular radical cation and various fragment

ions.

Mass Analysis:
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Accelerate the positively charged ions into the mass analyzer (e.g., a quadrupole or time-

of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

The separated ions are detected, and their abundance is recorded, generating a mass

spectrum.

Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating the isomers of bromo-

chlorobenzoic acid using the spectroscopic techniques described.

Isomeric Structures
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Caption: Workflow for the spectroscopic differentiation of bromo-chlorobenzoic acid isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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